molecular formula C31H28NO7P B613602 Fmoc-4-phosphono-Phe(Bzl)-OH CAS No. 943148-45-6

Fmoc-4-phosphono-Phe(Bzl)-OH

Cat. No. B613602
CAS RN: 943148-45-6
M. Wt: 557.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-phosphono-Phe(Bzl)-OH is a novel amino acid derivative that has emerged as a versatile tool for chemical and biochemical applications. This amino acid derivative is a phosphonate analog of the naturally occurring amino acid phenylalanine, and has been widely used in peptide synthesis, protein engineering, and bioconjugation. It has also been used in various scientific research applications such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Fmoc-4-phosphono-Phe(Bzl)-OH has been used in a variety of scientific research applications. It has been used in X-ray crystallography to determine the three-dimensional structure of proteins and other biomolecules. It has also been used in Fmoc-4-phosphono-Phe(Bzl)-OH spectroscopy to study the structure, dynamics, and interactions of proteins and other biomolecules. In addition, Fmoc-4-phosphono-Phe(Bzl)-OH has been used in studies of enzyme inhibition and drug design.

Mechanism of Action

Fmoc-4-phosphono-Phe(Bzl)-OH is a phosphonate analog of the naturally occurring amino acid phenylalanine. It has been shown to act as an inhibitor of enzymes, such as carbonic anhydrase and proteases. It has also been shown to bind to the active sites of enzymes, preventing the substrates from binding and thus inhibiting enzyme activity.
Biochemical and Physiological Effects
Fmoc-4-phosphono-Phe(Bzl)-OH has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit enzymes, such as carbonic anhydrase and proteases. It has also been shown to modulate protein-protein interactions and to modulate the activity of signaling pathways. In addition, Fmoc-4-phosphono-Phe(Bzl)-OH has been shown to have anti-inflammatory and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The use of Fmoc-4-phosphono-Phe(Bzl)-OH in laboratory experiments has several advantages. It is a versatile tool for chemical and biochemical applications, and can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to the use of Fmoc-4-phosphono-Phe(Bzl)-OH in laboratory experiments. It is not as soluble in water as other amino acids, and its solubility can be further reduced in the presence of other molecules. In addition, its inhibitory activity can be affected by the presence of other molecules.

Future Directions

For research include further studies of its mechanism of action, its effects on protein-protein interactions, and its potential therapeutic applications. In addition, further studies are needed to optimize the synthesis of Fmoc-4-phosphono-Phe(Bzl)-OH and to improve its solubility in aqueous solutions. Finally, further studies are needed to explore the potential of Fmoc-4-phosphono-Phe(Bzl)-OH as a tool for chemical and biochemical applications.

Synthesis Methods

Fmoc-4-phosphono-Phe(Bzl)-OH can be prepared by two methods. The first is a one-step method, in which a phosphonate ester is reacted with Fmoc-protected phenylalanine in the presence of triethylamine. The second is a two-step method, in which a phosphonate ester is reacted with Fmoc-protected phenylalanine in the presence of a base such as sodium carbonate, followed by a deprotection step. Both methods have been used successfully to synthesize Fmoc-4-phosphono-Phe(Bzl)-OH.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NO7P/c33-30(34)29(18-21-14-16-23(17-15-21)40(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZIBVOZBLUGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-phosphono-Phe(Bzl)-OH

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